molecular formula C13H13FN2O2S B2425880 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-76-7

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B2425880
CAS No.: 928001-76-7
M. Wt: 280.32
InChI Key: HTVGDQJVTSQIBO-UHFFFAOYSA-N
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Properties

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVGDQJVTSQIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the following steps:

Chemical Reactions Analysis

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

These compounds share similar mechanisms of action but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound in terms of its fluorophenyl group and specific biological activities.

Biological Activity

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide, commonly referred to as AFMB, is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C13H13FN2O2S, and it has a molecular weight of 280.32 g/mol. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly its antibacterial and antifungal properties.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial folic acid synthesis. This inhibition is crucial for bacterial growth and replication, positioning this compound as a potential antimicrobial agent. Moreover, molecular docking studies suggest that AFMB may interact with various biological targets, including enzymes involved in bacterial metabolism and replication processes .

Antimicrobial Properties

Sulfonamides like AFMB are well-known for their antimicrobial properties. Initial studies indicate that AFMB exhibits both antibacterial and antifungal activities, although comparative efficacy data against other sulfonamides remains limited. The compound's structural characteristics may enhance its binding affinity to target proteins, further influencing its biological activity .

Cardiovascular Effects

Recent research has explored the effects of related benzenesulfonamide derivatives on cardiovascular parameters. For instance, studies using isolated rat heart models showed that certain derivatives could significantly decrease perfusion pressure and coronary resistance. These findings suggest that compounds similar to AFMB might interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of AFMB is essential for evaluating its biological activity. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies provide insights into the compound's permeability and bioavailability, which are critical for its therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by Dabbagh et al. synthesized various 4-substituted diazobenzenesulfonamides and evaluated their binding affinities to carbonic anhydrases (CAs). It was found that these compounds exhibited significantly higher binding affinities compared to traditional sulfonamides, indicating a promising avenue for developing more effective antimicrobial agents .

Cardiovascular Impact Study

In another investigation focusing on the cardiovascular effects of benzenesulfonamide derivatives, researchers reported that certain compounds could effectively modulate perfusion pressure in isolated rat hearts. These results highlight the potential of AFMB and its derivatives in influencing cardiovascular health through biochemical interactions .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H13FN2O2S280.32 g/molAntibacterial, antifungal
4-(2-aminoethyl)-benzenesulfonamideC10H14N2O2S226.30 g/molDecreases perfusion pressure
2-hydrazinocarbonyl-benzenesulfonamideC7H10N4O2S198.25 g/molAntimicrobial

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 4-fluorobenzylamine. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to avoid side products like N,N-disubstituted sulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
  • Validation : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., singlet for NH2_2 at δ 5.8–6.2 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) and LC-MS for molecular ion ([M+H]+^+ at m/z 295.3) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and simulated biological fluids. Use UV-Vis spectroscopy to quantify solubility (λmax_{\text{max}} ~260 nm).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products (e.g., sulfonic acid derivatives) indicate hydrolytic instability under acidic conditions .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Advanced Tools :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O=S interactions) to confirm sulfonamide geometry .
  • FT-IR : Validate functional groups (S=O stretching at 1150–1300 cm1^{-1}, NH2_2 bending at 1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s binding affinity to biological targets (e.g., carbonic anhydrase)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic pockets in carbonic anhydrase IX (PDB ID: 3IAI). Compare binding energies with non-fluorinated analogs .
  • Experimental validation : Perform enzyme inhibition assays (IC50_{50} determination) under varying pH (6.5–7.5) to assess fluorophenyl-driven selectivity .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer efficacy)?

  • Contradiction analysis :

  • Assay variability : Compare MIC values across studies using standardized CLSI protocols. Note discrepancies due to bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).
  • Cellular context : Test cytotoxicity in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) with mitochondrial MTT assays. Fluorophenyl derivatives may exhibit selective apoptosis via ROS modulation .

Q. How can structure-activity relationships (SAR) be systematically explored for this sulfonamide scaffold?

  • SAR workflow :

Derivatization : Introduce substituents at the benzene ring (e.g., Cl, NO2_2) or modify the fluorophenyl group (e.g., CF3_3, OCH3_3) .

QSPR modeling : Use CODESSA-Pro to correlate electronic descriptors (Hammett σ) with logP and IC50_{50} values. Fluorine’s electron-withdrawing effect enhances membrane permeability but may reduce solubility .

Key Research Gaps

  • Metabolic stability : No data on cytochrome P450-mediated oxidation of the fluorophenyl group. Propose 19F NMR^{19}\text{F NMR} tracking of metabolites in liver microsomes .
  • Crystallographic voids : Limited high-resolution structures of target-bound complexes. Prioritize synchrotron-based crystallography .

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